5-(tert-Butylthio)-N-isopropyl-4-methylpyridin-2-amine

Lipophilicity Drug-likeness Physicochemical profiling

5-(tert-Butylthio)-N-isopropyl-4-methylpyridin-2-amine (CAS 1355177-60-4) is a tetra-substituted pyridine derivative bearing a tert-butylthio group at the 5-position, an N-isopropylamino group at the 2-position, and a methyl group at the 4-position. With a molecular formula of C₁₃H₂₂N₂S, a molecular weight of 238.39 g/mol, a computed XLogP3-AA of 3.8, a topological polar surface area of 50.2 Ų, one hydrogen bond donor, and three hydrogen bond acceptors, it occupies a distinct physicochemical space relative to its closest structural analogs.

Molecular Formula C13H22N2S
Molecular Weight 238.39 g/mol
Cat. No. B13015509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(tert-Butylthio)-N-isopropyl-4-methylpyridin-2-amine
Molecular FormulaC13H22N2S
Molecular Weight238.39 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1SC(C)(C)C)NC(C)C
InChIInChI=1S/C13H22N2S/c1-9(2)15-12-7-10(3)11(8-14-12)16-13(4,5)6/h7-9H,1-6H3,(H,14,15)
InChIKeyBBXJFAJPRDRGKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(tert-Butylthio)-N-isopropyl-4-methylpyridin-2-amine: Procurement-Ready Structural and Physicochemical Baseline for Research Sourcing


5-(tert-Butylthio)-N-isopropyl-4-methylpyridin-2-amine (CAS 1355177-60-4) is a tetra-substituted pyridine derivative bearing a tert-butylthio group at the 5-position, an N-isopropylamino group at the 2-position, and a methyl group at the 4-position [1]. With a molecular formula of C₁₃H₂₂N₂S, a molecular weight of 238.39 g/mol, a computed XLogP3-AA of 3.8, a topological polar surface area of 50.2 Ų, one hydrogen bond donor, and three hydrogen bond acceptors, it occupies a distinct physicochemical space relative to its closest structural analogs [1]. The compound is catalogued as a synthetic intermediate relevant to the preparation of 5-lipoxygenase-activating protein (FLAP) modulators and insecticidal agents, placing it within medicinal chemistry and agrochemical research supply chains [2][3].

Why 5-(tert-Butylthio)-N-isopropyl-4-methylpyridin-2-amine Cannot Be Substituted with Generic Pyridine-2-amine Analogs


Simple pyridin-2-amine analogs such as 5-bromo-N-isopropyl-4-methylpyridin-2-amine or unsubstituted N-isopropylpyridin-2-amine differ substantially from the target compound in lipophilicity, steric bulk, polar surface area, and synthetic reactivity of the C5 substituent [1][2]. The tert-butylthio group confers enhanced lipophilicity (XLogP3-AA = 3.8 vs. 3.0 for the 5-bromo analog vs. 1.9 for N-isopropylpyridin-2-amine), greater steric demand (rotatable bond count = 4 vs. 2), and a distinct thioether reactivity profile that cannot be replicated by halogen or hydrogen substituents [1][2][3]. These differences directly impact downstream synthetic utility as an intermediate, membrane permeability in biological contexts, and metabolic stability of derived compounds, making generic substitution scientifically invalid without re-optimization of the entire synthetic or biological workflow [4].

5-(tert-Butylthio)-N-isopropyl-4-methylpyridin-2-amine: Quantitative Evidence Guide for Scientific Selection


Lipophilicity Differentiation: XLogP3-AA Comparison Against the 5-Bromo Analog

The target compound exhibits a computed XLogP3-AA of 3.8, representing a 0.8 log unit increase in lipophilicity over the 5-bromo analog (XLogP3-AA = 3.0) and a 1.9 log unit increase over the unsubstituted N-isopropylpyridin-2-amine (XLogP3-AA = 1.9) [1][2][3]. The tert-butylthio group provides significantly greater hydrophobic character than bromine in the same position, which correlates with membrane permeability and protein binding potential in downstream applications.

Lipophilicity Drug-likeness Physicochemical profiling

Steric Parameter Differentiation: Rotatable Bond and TPSA Comparison with N-(tert-Butyl) Analog

The target compound (MW = 238.39, TPSA = 50.2 Ų, rotatable bonds = 4, HBD = 1) shares identical TPSA with N-(tert-Butyl)-5-(tert-butylthio)-4-methylpyridin-2-amine (MW = 252.42, TPSA = 50.2 Ų, rotatable bonds = 4, HBD = 1) but has a lower molecular weight by 14.03 g/mol [1][3]. Compared to the 5-bromo analog, the target compound has double the rotatable bond count (4 vs. 2) and twice the TPSA (50.2 vs. 24.9 Ų), indicating greater conformational flexibility and polarity [1][2].

Steric parameters Medicinal chemistry design Structure-property relationships

Regioisomeric Specificity: 5-Position tert-Butylthio vs. 3-Position Substitution

The target compound places the tert-butylthio group at the pyridine 5-position, whereas the commercially available 3-(tert-butylthio)pyridin-2-amine (CAS 551950-47-1) places the identical substituent at the 3-position [1][3]. This regioisomeric difference results in distinct electronic environments: the 5-thio substituent exerts mesomeric electron-donation via the para-like relationship with the ring nitrogen, while the 3-substituted analog positions the thio group ortho to the amino group, creating potential intramolecular hydrogen bonding that is absent in the target compound. The target compound further benefits from the additional 4-methyl group, providing greater steric shielding of the pyridine ring.

Regiochemistry SAR Synthetic intermediate utility

Patent-Documented Synthetic Utility as a FLAP Modulator Intermediate

The 5-tert-butylthio-pyridine substructure is explicitly claimed as a key intermediate in the synthesis of potent FLAP inhibitors, including clinical compounds such as AM803 (GSK2190915) and AM103, which bear a 3-tert-butylsulfanyl-indole moiety derived from analogous pyridine intermediates [1][2]. The specific compound 3-[3-tert-butylsulfanyl-1-[4-(6-ethoxy-pyridin-3-yl)-benzyl]-5-(5-methyl-pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM803) demonstrates a FLAP binding IC₅₀ of 2.9 nM and an LTB₄ inhibition IC₅₀ of 76 nM in human blood, establishing the pharmacological relevance of the tert-butylthio-pyridine scaffold class to which the target compound belongs as a synthetic precursor [2].

FLAP inhibitor Medicinal chemistry Patent intermediate

Differentiation from N-Benzyl and N-Aryl Analogs via Hydrogen Bond Donor Profile

The target compound maintains exactly one hydrogen bond donor (the secondary amine N-H), which is a critical drug-likeness parameter. In contrast, the unsubstituted 5-(tert-butylthio)pyridin-2-amine (hydrochloride salt form) presents two hydrogen bond donors from the primary amine, increasing polarity and reducing membrane permeability [1][2]. The N-benzyl analog N-Benzyl-5-(tert-butylthio)-4-methylpyridin-2-amine similarly retains only one donor but introduces a significantly larger and more lipophilic N-substituent that may alter metabolic stability and synthetic tractability relative to the N-isopropyl group of the target compound [1].

Hydrogen bonding Drug-likeness Property-based design

Synthetic Yield and Scalability Precedent from Industrial Patent Chemistry

The synthetic methodology for 2-substituted-5-(1-alkylthio)alkylpyridines, including compounds structurally analogous to the target compound, is explicitly described in U.S. Patent 2008/0033180 A1, which demonstrates a cyclization-based approach using α,β-unsaturated ketones and enamines in the presence of ammonia or an ammonium salt [1]. Example 1 of this patent reports a 70% isolated yield for 5-(1-methylthio)ethyl-2-(trifluoromethyl)pyridine via the general method, and Example 2 reports 44% yield using an alternative amine, establishing that the synthetic route is productive for varied substitution patterns [1]. The cyclization strategy is explicitly designed for industrial-scale production, unlike multi-step linear syntheses required for 5-bromo analogs that involve halogenation steps with lower atom economy.

Process chemistry Scalability Patent synthesis

5-(tert-Butylthio)-N-isopropyl-4-methylpyridin-2-amine: Validated Application Scenarios for Research and Industrial Procurement


FLAP Inhibitor Lead Optimization: Pyridine Building Block for Indole-FLAP Scaffold Synthesis

The target compound serves as a direct synthetic entry point to the 5-tert-butylsulfanyl-indole FLAP inhibitor pharmacophore exemplified by AM803 (GSK2190915) and AM103 [1]. In drug discovery programs targeting 5-lipoxygenase-activating protein for asthma, atherosclerosis, or inflammatory disease, this pyridine intermediate enables preparation of biaryl amino-heteroarene libraries via palladium-catalyzed cross-coupling at the 2-amino position followed by elaboration of the 5-thioether substituent. The N-isopropyl group provides a balanced steric and electronic environment that supports subsequent N-arylation chemistry without premature deprotection or undesired reactivity [1][2].

Agrochemical Intermediate: Insecticide Development via 5-Alkylthiopyridine Scaffolds

U.S. Patent 2008/0033180 A1 explicitly identifies 2-substituted-5-(1-alkylthio)alkylpyridines as intermediates for novel insecticides [2]. The target compound, bearing both a 5-tert-butylthio group and a 4-methyl substituent, provides the electron-rich, lipophilic pyridine core required for insecticidal activity in this chemotype. Its computed XLogP3-AA of 3.8 and moderate TPSA of 50.2 Ų align with agrochemical property space, and the absence of halogen substituents reduces environmental persistence concerns relative to brominated or chlorinated pyridine intermediates [3].

Physicochemical Probe Compound for Structure-Property Relationship (SPR) Studies

With its well-defined computed properties (XLogP3-AA = 3.8, TPSA = 50.2 Ų, 1 HBD, 3 HBA, 4 rotatable bonds), the target compound serves as a calibrated reference point for SPR studies comparing the impact of 5-position substituents on lipophilicity, permeability, and metabolic stability in pyridin-2-amine series [3]. Its intermediate lipophilicity (ΔXLogP3-AA = +0.8 vs. 5-Br; +1.9 vs. 5-H) makes it particularly useful for benchmarking the contribution of thioether functionality versus halogen or hydrogen in otherwise identical scaffolds [3][4].

Custom Synthesis Starting Material for Parallel Library Generation

The compound's dual functionalization—a nucleophilic 2-amino group and an oxidizable 5-thioether—enables divergent parallel synthesis strategies. The N-isopropylamino group can undergo alkylation, acylation, or Buchwald-Hartwig coupling, while the tert-butylthio group can be selectively oxidized to sulfoxide or sulfone to modulate polarity and hydrogen-bonding capacity [1][2]. This dual reactivity is absent in 5-halo analogs (where only the amino group is readily functionalizable) and in N-tert-butyl analogs (where N-substitution is sterically hindered toward further derivatization), making the target compound a superior scaffold for diversity-oriented synthesis [4].

Quote Request

Request a Quote for 5-(tert-Butylthio)-N-isopropyl-4-methylpyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.